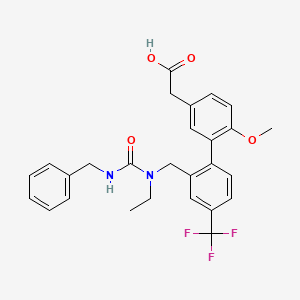
Aminooxi-PEG4-CH2CO2tBu
Descripción general
Descripción
Aminooxy-PEG4-CH2CO2tBu is a polyethylene glycol (PEG) derivative containing an aminooxy group and a tert-butyl ester group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound for various applications. The aminooxy group can be used in bioconjugation, reacting with aldehydes to form oxime bonds, or with reductants to form hydroxylamine linkages .
Aplicaciones Científicas De Investigación
Aminooxy-PEG4-CH2CO2tBu has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in bioconjugation reactions.
Biology: Facilitates the attachment of biomolecules to surfaces or other molecules, aiding in the study of biological processes.
Medicine: Employed in drug delivery systems to enhance the stability and solubility of therapeutic agents.
Industry: Used in the production of PEGylated compounds, which have improved pharmacokinetic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aminooxy-PEG4-CH2CO2tBu is synthesized through a series of chemical reactions involving the attachment of an aminooxy group and a tert-butyl ester group to a PEG chain. The process typically involves:
Activation of PEG: The PEG chain is activated using a suitable reagent to introduce reactive groups.
Introduction of Aminooxy Group: The activated PEG is then reacted with an aminooxy-containing compound under controlled conditions to form the aminooxy-PEG intermediate.
Esterification: The aminooxy-PEG intermediate is esterified with tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of Aminooxy-PEG4-CH2CO2tBu follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using industrial-grade reagents.
Controlled Reaction Conditions:
Análisis De Reacciones Químicas
Types of Reactions
Aminooxy-PEG4-CH2CO2tBu undergoes several types of chemical reactions:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: In the presence of reductants, the aminooxy group forms hydroxylamine linkages.
Substitution: The tert-butyl ester group can be hydrolyzed under acidic conditions to form a free carboxyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Hydrolysis: Acidic conditions, typically using hydrochloric acid or trifluoroacetic acid, are employed for hydrolysis
Major Products Formed
Oxime Bonds: Formed when the aminooxy group reacts with aldehydes.
Hydroxylamine Linkages: Formed under reductive conditions.
Free Carboxyl Group: Formed upon hydrolysis of the tert-butyl ester group
Mecanismo De Acción
The mechanism of action of Aminooxy-PEG4-CH2CO2tBu involves its ability to form stable linkages with other molecules:
Bioconjugation: The aminooxy group reacts with aldehydes to form oxime bonds, which are stable and resistant to hydrolysis.
Hydroxylamine Linkages: Under reductive conditions, the aminooxy group forms hydroxylamine linkages, which are also stable and useful in various applications
Comparación Con Compuestos Similares
Aminooxy-PEG4-CH2CO2tBu is unique due to its combination of an aminooxy group and a tert-butyl ester group. Similar compounds include:
Aminooxy-PEG4-CH2CO2H: Contains a free carboxyl group instead of a tert-butyl ester group.
Aminooxy-PEG4-NH2: Contains an amino group instead of a carboxyl group.
Aminooxy-PEG4-OH: Contains a hydroxyl group instead of a carboxyl group .
These similar compounds differ in their functional groups, which affect their reactivity and applications. Aminooxy-PEG4-CH2CO2tBu’s unique combination of functional groups makes it particularly versatile for bioconjugation and PEGylation applications.
Propiedades
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO7/c1-14(2,3)22-13(16)12-20-9-8-18-5-4-17-6-7-19-10-11-21-15/h4-12,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWYEQPSYTYCHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)



